

# Application Note: (5,5-Dimethylpiperidin-2-yl)methanol as a High-Value Scaffold

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## Compound of Interest

Compound Name: (5,5-Dimethylpiperidin-2-yl)methanol

CAS No.: 2031260-64-5

Cat. No.: B2821966

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## Executive Summary

**(5,5-Dimethylpiperidin-2-yl)methanol** (CAS: 1782479-32-6) represents a privileged substructure in modern medicinal chemistry. Unlike the unsubstituted piperidine-2-methanol, the incorporation of a gem-dimethyl group at the C5 position introduces significant steric constraints that leverage the Thorpe-Ingold effect (gem-dimethyl effect). This structural modification is frequently employed to:

- **Lock Bioactive Conformations:** Reduce the entropic penalty of binding to target proteins (e.g., kinases, GPCRs).
- **Block Metabolic Hotspots:** Sterically hinder oxidative metabolism at the C5 position, a common site for CYP450-mediated oxidation in piperidines.
- **Modulate Basicity:** Alter the pKa of the secondary amine, influencing membrane permeability and solubility.

This guide details the synthesis, resolution, and functionalization of this intermediate, providing validated protocols for its integration into pharmaceutical workflows.

## Chemical Profile & Mechanistic Rationale

### The Gem-Dimethyl Effect in Piperidines

In unsubstituted piperidines, the ring adopts a chair conformation that can flip, creating a flexible vector for substituents. The introduction of the 5,5-dimethyl group creates a "conformational anchor."

- **Equatorial Preference:** To minimize 1,3-diaxial interactions, substituents at C2 (the hydroxymethyl group) are strongly biased toward the equatorial position.
- **Metabolic Shielding:** The C5 position in piperidines is prone to oxidation by CYP2D6 and CYP3A4. Methylation at this site effectively blocks this pathway, extending the half-life ( ) of the parent drug.

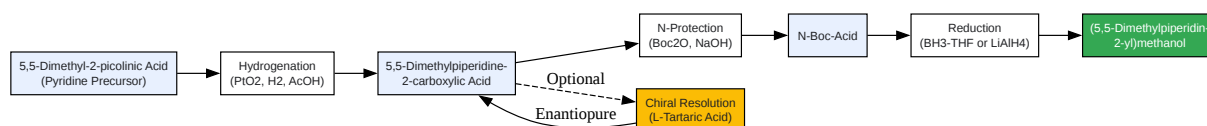
### Key Properties

Property	Data
CAS Number	1782479-32-6
Molecular Formula	C H NO
Molecular Weight	143.23 g/mol
Chirality	Contains one chiral center at C2. <sup>[1]</sup> (S)- and (R)- enantiomers are distinct.
pKa (Calculated)	~9.8 (Secondary Amine)
Solubility	Soluble in MeOH, DCM, DMSO; Moderate water solubility.

## Synthesis & Production Protocols

The synthesis of **(5,5-dimethylpiperidin-2-yl)methanol** typically proceeds via the reduction of its carboxylic acid precursor. Below is the optimized workflow for producing the chiral building block.

### Synthesis Workflow (Graphviz)[2]



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Caption: Figure 1. Synthetic route from pyridine precursor to the alcohol intermediate. The N-protection step is critical to prevent amine oxidation or complexation during reduction.

## Protocol A: Reduction of N-Boc-5,5-dimethylpiperidine-2-carboxylic Acid

Objective: Convert the carboxylic acid to the primary alcohol without racemization.

Reagents:

- N-Boc-5,5-dimethylpiperidine-2-carboxylic acid (1.0 eq)
- Borane-THF complex (1.0 M solution, 1.5 eq) or LiAlH
- Anhydrous THF
- Methanol (for quenching)

Procedure:

- Setup: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen (

).

- Dissolution: Dissolve N-Boc-5,5-dimethylpiperidine-2-carboxylic acid (10 mmol) in anhydrous THF (50 mL). Cool to 0°C in an ice bath.

- Addition: Dropwise add

(15 mmol, 15 mL) over 20 minutes. Caution: Gas evolution (

).

- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM; Stain: Ninhydrin).
- Quench: Cool back to 0°C. Carefully add Methanol (10 mL) dropwise until gas evolution ceases.
- Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc (50 mL) and wash with 1M HCl (to break boron complexes) followed by saturated and brine.
- Purification: Dry over

, filter, and concentrate. The crude alcohol is typically >95% pure but can be purified via flash chromatography (Hexane/EtOAc gradient).

## Protocol B: Chiral Resolution (Optical Purity)

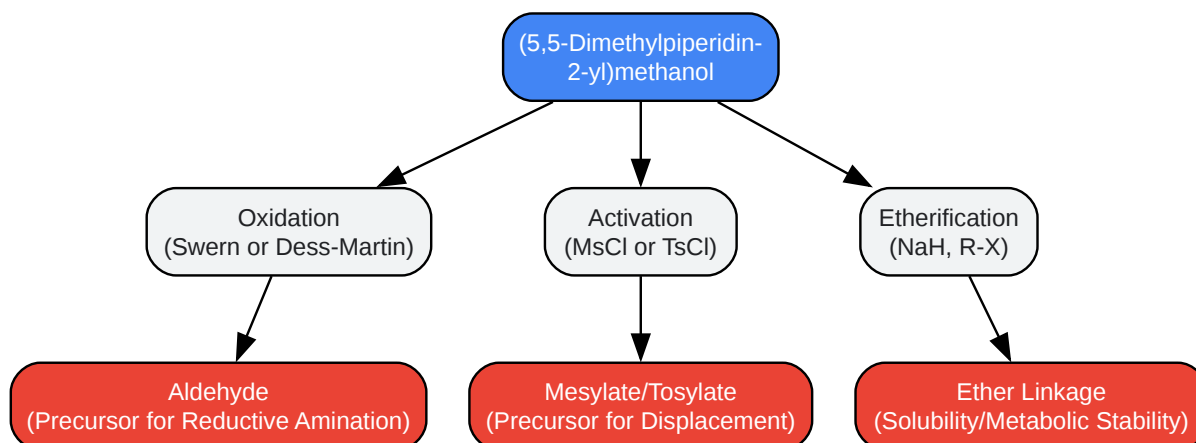
For pharmaceutical applications, the enantiopure form is required.

- Method: Classical resolution using Di-benzoyl-L-tartaric acid.<sup>[2]</sup>
- Procedure: Dissolve racemic 5,5-dimethylpiperidine-2-carboxylic acid in hot ethanol. Add 0.5 eq of Di-benzoyl-L-tartaric acid. The diastereomeric salt of the (S)-enantiomer typically crystallizes upon slow cooling.
- Validation: Verify enantiomeric excess (ee%) using Chiral HPLC (Column: Chiralpak AD-H; Mobile Phase: Hexane/IPA/Diethylamine).

## Functionalization & Applications

The primary alcohol serves as a versatile handle. The decision tree below guides the derivatization strategy based on the desired pharmacophore.

### Derivatization Decision Tree (Graphviz)



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Caption: Figure 2. Functionalization strategies for the hydroxymethyl handle.

## Case Study: Design of a Kinase Inhibitor

Scenario: A drug discovery team is optimizing a kinase inhibitor. The current lead (containing a standard piperidine) suffers from rapid clearance due to oxidation at the C5 position.

Solution:

- Substitution: Replace the piperidine-2-methanol block with **(5,5-dimethylpiperidin-2-yl)methanol**.
- Chemistry:
  - Protect the amine (Boc).[3]
  - Activate the alcohol with Methanesulfonyl chloride (MsCl).

- Displace the mesylate with the kinase core scaffold (e.g., a pyrazole or pyridine nucleophile).
- Deprotect (TFA/DCM).
- Outcome: The 5,5-dimethyl analog retains the binding orientation (due to the equatorial lock) but shows a 3-fold increase in microsomal stability ( ) by blocking the metabolic soft spot.

## Quality Control & Analytics

To ensure the integrity of this intermediate, the following analytical parameters must be met:

Test	Method	Acceptance Criteria
Identity	<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	Conforms to structure. Key signals: gem-dimethyl singlets (~0.9–1.0 ppm).
Purity	HPLC-UV (210 nm)	> 98.0%
Chiral Purity	Chiral HPLC (Chiralpak AD-H)	> 99.0% ee (for enantiopure lots)
Residual Solvent	GC-Headspace	< 5000 ppm (THF/MeOH)

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## Sources

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